2-[(Morpholin-2-yl)methoxy]phenol

Physicochemical profiling Formulation development ADME prediction

2-[(Morpholin-2-yl)methoxy]phenol (IUPAC: 2-(morpholin-2-ylmethoxy)phenol) is a morpholine derivative possessing a phenolic hydroxyl group ortho to the morpholinylmethoxy substituent. With a molecular formula C₁₁H₁₅NO₃ and molecular weight 209.24 g/mol, this compound belongs to the 2-(substituted phenoxymethyl)morpholine class.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 21809-05-2
Cat. No. B13809352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Morpholin-2-yl)methoxy]phenol
CAS21809-05-2
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1COC(CN1)COC2=CC=CC=C2O
InChIInChI=1S/C11H15NO3/c13-10-3-1-2-4-11(10)15-8-9-7-12-5-6-14-9/h1-4,9,12-13H,5-8H2
InChIKeyKBCDUOMJRACHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Morpholin-2-yl)methoxy]phenol (CAS 21809-05-2) – Core Identity and Procurement-Relevant Profile


2-[(Morpholin-2-yl)methoxy]phenol (IUPAC: 2-(morpholin-2-ylmethoxy)phenol) is a morpholine derivative possessing a phenolic hydroxyl group ortho to the morpholinylmethoxy substituent. With a molecular formula C₁₁H₁₅NO₃ and molecular weight 209.24 g/mol, this compound belongs to the 2-(substituted phenoxymethyl)morpholine class [1]. It is formally catalogued as Viloxazine Impurity 16 and serves as a certified reference standard for pharmaceutical quality control, routinely supplied at ≥95% HPLC purity with comprehensive spectroscopic documentation . Structurally, it differs from the approved drug Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) by replacement of the ethoxy group with a free hydroxyl, a modification that alters hydrogen-bonding capacity, lipophilicity, and metabolic fate [1].

Why 2-[(Morpholin-2-yl)methoxy]phenol Cannot Be Replaced by Viloxazine or Other Morpholine Analogs Without Risking Analytical or Biological Divergence


Generic substitution among 2-(phenoxymethyl)morpholine derivatives is precluded by the functional-group dependence of both biological activity and analytical behaviour. The replacement of a phenolic –OH (target compound) with an –OCH₃ or –OCH₂CH₃ group (Viloxazine, 2-(2-methoxyphenoxymethyl)morpholine) alters hydrogen-bond donor count, lipophilicity, and metabolic susceptibility, which directly influence pharmacodynamic target engagement and pharmacokinetic clearance [1]. In analytical workflows, the target compound’s distinct retention time, UV absorbance profile, and mass fragmentation pattern make it indispensable as a system-suitability marker; a Viloxazine reference standard cannot substitute for impurity identification or quantification in regulatory submissions . Consequently, procurement decisions that disregard these structural and analytical distinctions introduce unacceptable risk in drug-development and quality-control programmes.

Quantitative Differentiation Evidence for 2-[(Morpholin-2-yl)methoxy]phenol Against the Closest Structural Analogs


Reduced Lipophilicity vs. 2-(Phenoxymethyl)morpholine Drives Superior Aqueous Solubility

The target compound exhibits a calculated partition coefficient (clogP) of 1.468, substantially lower than the clogP of 1.979 for the unsubstituted analog 2-(phenoxymethyl)morpholine [1][2]. This difference corresponds to a 0.42 unit improvement in predicted aqueous solubility (clogS −2.039 vs. −2.459), supporting better dissolution behaviour in biorelevant media [1][2].

Physicochemical profiling Formulation development ADME prediction

Dual Hydrogen-Bond Donor Feature vs. Viloxazine Enables Unique Supramolecular Interactions

The target compound possesses two hydrogen-bond donor (HBD) groups—the phenolic hydroxyl and the morpholine NH—yielding an HBD count of 2 and a total polar surface area (TPSA) of 50.72 Ų [1]. In contrast, Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) has only one HBD and a TPSA of 39.72 Ų [2]. The additional HBD increases the compound’s capacity for directed intermolecular hydrogen bonding, which can be exploited in co-crystal design and receptor-binding pharmacophore models.

Medicinal chemistry Structure-activity relationships Crystal engineering

Certified Impurity Reference Standard with ≥95% Purity and Full Regulatory Documentation

Commercially, 2-[(Morpholin-2-yl)methoxy]phenol is supplied as Viloxazine Impurity 16 with a verified purity of ≥95% by HPLC and is accompanied by a certificate of analysis (COA), ¹H NMR, ¹³C NMR, MS, HPLC, IR, and UV data . In contrast, generic morpholine derivatives or in-house synthesized analogs often lack this level of certified purity and spectral documentation, which is mandatory for ANDA/DMF submissions and FDA production quality control .

Pharmaceutical quality control Impurity profiling Regulatory submission

Defined Metabolic Intermediate of Viloxazine – Critical for DMPK and Metabolite Identification Studies

The target compound is the O-deethylated metabolite of Viloxazine, formed via cytochrome P450-mediated dealkylation. In rats, O-deethylation followed by sulfation constitutes the major metabolic route, whereas in humans the 5-hydroxylation pathway predominates, with O-deethylation as a minor route [1]. This species-specific metabolic branching makes the compound essential as an authentic reference standard for quantifying Viloxazine metabolites in plasma, urine, and hepatocyte incubations during ADME studies.

Drug metabolism Pharmacokinetics Toxicology

Intermediate clogP vs. Viloxazine and 2-(Phenoxymethyl)morpholine Suggests Balanced Permeability–Solubility Profile

The target compound’s clogP of 1.468 occupies an intermediate position between Viloxazine (LogP 1.34) [1] and 2-(phenoxymethyl)morpholine (clogP 1.979) [2]. This moderate lipophilicity, combined with a slightly higher TPSA (50.72 Ų vs. 39.72 Ų for Viloxazine), predicts a balanced profile that avoids the very low permeability often associated with excessively polar compounds while retaining sufficient aqueous solubility for in vitro testing at physiologically relevant concentrations.

Drug-likeness Permeability Bioavailability prediction

Phenolic Hydroxyl Confers Potential for Selective Derivatisation – A Key Advantage Over O-Alkylated Analogs

The free phenolic –OH group of the target compound enables direct O-functionalisation (e.g., sulfation, glucuronidation, alkylation, or esterification) without requiring a deprotection step. In contrast, Viloxazine’s ethoxy group is chemically inert under mild conditions and must be cleaved via strong acid or enzymatic O-dealkylation before further modification [1]. This synthetic versatility allows the target compound to serve as a privileged intermediate for generating diverse libraries of morpholine-based probes and prodrugs.

Synthetic chemistry Prodrug design Bioconjugation

Where 2-[(Morpholin-2-yl)methoxy]phenol Delivers the Strongest Procurement Value – Applications Rooted in Quantitative Differentiation


Viloxazine ANDA/DMF Impurity Profiling and Regulatory QC Release Testing

The compound is the certified reference standard for Viloxazine Impurity 16. Its ≥95% HPLC purity and comprehensive analytical data package (COA, ¹H/¹³C NMR, MS, HPLC, IR, UV) directly support method validation, system suitability, and batch-release testing under ICH Q3A/Q3B guidelines .

ADME Metabolite Identification and Quantification in Preclinical Species

As the authentic O-deethylated metabolite of Viloxazine, the compound is required for accurate LC-MS/MS quantification of this metabolic pathway in rat and human hepatocyte incubations, plasma, and urine, enabling robust cross-species ADME comparisons [1].

Synthesis of Morpholine-Based Probe Libraries via Phenolic Derivatisation

The free phenolic hydroxyl enables one-step sulfation, glucuronidation, esterification, or fluorescent labeling without the need for deprotection, making the compound a versatile starting material for generating metabolite conjugates, affinity probes, and prodrug candidates [1].

Formulation Pre-Screening for Poorly Soluble Drug Candidates

With a clogS of −2.039 (substantially higher than 2-(phenoxymethyl)morpholine at −2.459), the compound can serve as a more soluble surrogate scaffold in early formulation solubility screens, reducing artifactual precipitation in in vitro assays [2].

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